![molecular formula C12H13NO2S2 B4585231 N-[1-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B4585231.png)

N-[1-(2-thienyl)ethyl]benzenesulfonamide

Vue d'ensemble

Description

Synthesis Analysis

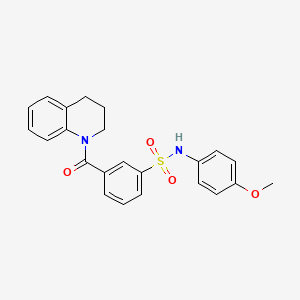

The synthesis of N-[1-(2-thienyl)ethyl]benzenesulfonamide and related compounds typically involves reactions that can introduce the sulfonamide functionality to the desired aromatic or heteroaromatic rings. For example, Jacobs et al. (2013) detailed the molecular and supramolecular structures of related N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide, showcasing the versatility in the synthesis of sulfonamides (Jacobs, Chan, & O'Connor, 2013).

Molecular Structure Analysis

The molecular structure of sulfonamides, including N-[1-(2-thienyl)ethyl]benzenesulfonamide, is characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic or heteroaromatic ring. The structure of related sulfonamide compounds was explored by Jacobs et al. (2013), highlighting the impact of substituents on molecular conformation and interactions, such as hydrogen bonding and π-π stacking (Jacobs, Chan, & O'Connor, 2013).

Chemical Reactions and Properties

Sulfonamides can participate in a variety of chemical reactions, including nucleophilic substitution, due to the presence of the sulfonamide group. Xiao et al. (2022) described the synthesis and characterization of benzenesulfonamide compounds, providing insight into their chemical behavior and potential for pharmacological activity (Xiao et al., 2022).

Applications De Recherche Scientifique

1. Catalytic Applications

N-[1-(2-thienyl)ethyl]benzenesulfonamide derivatives have been explored in the field of catalysis. For instance, benzenesulfonamide derivatives are used in base-free transfer hydrogenation of ketones. These derivatives, along with Cp*IrIIICl complexes, demonstrate high activity in transfer hydrogenation without the need for basic additives or halide abstractors, which can be conducted in air using non-dried and non-degassed substrates (Ruff et al., 2016).

2. Anticancer and Antiviral Potential

N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives of benzenesulfonamides have shown promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Particularly, certain compounds exhibited significant inhibition of HCV NS5B RdRp activity, and displayed potential as therapeutic agents without causing tissue damage in vital organs (Ş. Küçükgüzel et al., 2013).

3. Neuroprotective Applications

In neurology, specific benzenesulfonamide derivatives have been studied for their potential in preventing subarachnoid hemorrhage-induced cerebral vasospasm. These derivatives, acting as endothelin receptor antagonists, have demonstrated effectiveness in reducing the magnitude of constriction in blood vessels, indicating their potential in treating vasospasm resulting from subarachnoid hemorrhage (Zuccarello et al., 1996).

4. Enzyme Inhibition for Medical Applications

Benzenesulfonamide derivatives have been investigated for their role as enzyme inhibitors. For instance, they have shown significant inhibitory activity against human carbonic anhydrase isoforms, which is relevant for treating conditions like glaucoma, cancer, and metabolic disorders (Nocentini et al., 2016).

5. Applications in Organic Synthesis

In the field of organic synthesis, benzenesulfonamide derivatives are used as intermediates and catalysts. For example, they have been utilized in the synthesis of sulfonamides, sulfonylureas, and structurally related variants, showing promise as antitumor agents (Faidallah et al., 2007).

6. Environmental Analysis

Benzenesulfonamide compounds, due to their widespread use in industry and households, have been the subject of environmental analysis. Techniques for their extraction and quantification in soil and water samples have been developed, emphasizing their classification as emerging organic pollutants (Speltini et al., 2016).

Propriétés

IUPAC Name |

N-(1-thiophen-2-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S2/c1-10(12-8-5-9-16-12)13-17(14,15)11-6-3-2-4-7-11/h2-10,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYKNBQCXXJAIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)NS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(thiophen-2-yl)ethyl]benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}-4-chlorobenzoate](/img/structure/B4585160.png)

![4-[2-(2,5-dichlorophenoxy)propanoyl]morpholine](/img/structure/B4585161.png)

![4-nitro-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4585180.png)

![methyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4585191.png)

![2-(4-chlorophenyl)-7-(tetrahydro-2-furanylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4585192.png)

![1-[(4-bromophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585196.png)

![3-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4585209.png)

![3,3'-(1,4-phenylenediimino)bis[1-(3,4-dimethoxyphenyl)-2-propen-1-one]](/img/structure/B4585220.png)

![2-{4-[2-(2,3-dichlorophenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4585224.png)

![N-({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B4585227.png)

![8-(2-methoxyethyl)-1,7-dimethyl-3-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4585233.png)